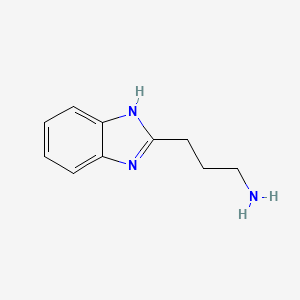
1H-Benzimidazole-2-propanamine
Übersicht
Beschreibung
1H-Benzimidazole-2-propanamine is a chemical compound with the molecular formula C10H13N3 . It is a type of benzimidazole, a class of heterocyclic compounds that are known for their wide range of biological activities .
Synthesis Analysis
Benzimidazole derivatives have been synthesized through various methods. One common method involves the condensation between 1,2-benzenediamine and aldehydes . Other novel methods have also been developed . A series of new benzimidazolyl-2-hydrazones were synthesized, bearing hydroxyl- and methoxy-groups .
Molecular Structure Analysis
The molecular structure of this compound involves a benzimidazole core with a propanamine group attached . Three new crystal structures of 1H-benzo[d]imidazole derivatives were determined .
Chemical Reactions Analysis
Benzimidazole derivatives are versatile nitrogen-containing heterocyclic compounds known for their wide range of biological and pharmacological activities . They have variable sites like position 2 and 5 which can be suitably modified to yield potent therapeutic agents .
Wissenschaftliche Forschungsanwendungen
1. Mechanism of Action and Biological Impact in Agriculture and Veterinary Medicine 1H-Benzimidazole-2-propanamine and its derivatives, commonly known as benzimidazoles, have a wide range of applications, particularly in agriculture and veterinary medicine. These compounds are primarily used as fungicides and anthelmintic drugs. Their mode of action is well-studied and involves the specific inhibition of microtubule assembly by binding to the tubulin molecule. This action makes them valuable tools in research, especially in the study of fungal cell biology and molecular genetics, to understand tubulin structure and the organization and function of microtubules. The continuous research in this area aims to provide a comprehensive characterization of the benzimidazole binding site on the tubulin molecule and its role in microtubule assembly (Davidse, 1986).
2. Chemical Properties and Complex Formation The chemistry of compounds containing this compound is diverse and fascinating. These compounds have been extensively studied for their preparation procedures, properties, and their ability to form various protonated and/or deprotonated forms. The studies also explore the wide range of complex compounds that can be formed with these ligands, focusing on their spectroscopic properties, structures, magnetic properties, and biological and electrochemical activities. This comprehensive review of literature up to 2008 provides insights into the potential areas of research that are yet to be explored (Boča, Jameson, & Linert, 2011).
3. Therapeutic Potential and Pharmacological Activities Benzimidazole derivatives have garnered significant attention in medicinal chemistry due to their diverse pharmacological properties. These derivatives have been screened for a wide range of biological activities, making them a crucial pharmacophore in drug design. The therapeutic potential of these compounds is vast, with applications in combating diseases like cancer, bacterial infections, fungal infections, and more. This review covers the synthesis, biological effects, and mechanisms of benzimidazole derivatives, emphasizing their role in the development of effective therapies against various diseases (Wang, Han, & Zhou, 2015).
4. Anticancer Potential and Mechanism of Action Recent research has shown that benzimidazole derivatives possess significant anticancer properties. These compounds act through various mechanisms, such as intercalation, functioning as alkylating agents, inhibiting topoisomerases, DHFR enzymes, and tubulin. The structural diversity of benzimidazole derivatives contributes to their broad range of biological activities, making them promising candidates for anticancer agents. The synthesis of targeted benzimidazole derivatives as anticancer agents is an area of active research, with a focus on understanding the substituents essential for potency and selectivity (Akhtar et al., 2019).
Wirkmechanismus
Target of Action
1H-Benzimidazole-2-propanamine, also known as 3-(1H-benzo[d]imidazol-2-yl)propan-1-amine, has been found to exhibit antiparasitic and antioxidant activities . The primary targets of this compound are the parasites, specifically the species Trichinella spiralis (T. spiralis) . These parasites are known to induce oxidative stress in the infected host .
Mode of Action
The mode of action of this compound involves its interaction with the parasites. It has been found to be more active than clinically used anthelmintic drugs such as albendazole and ivermectin . The compound has been shown to kill the total parasitic larvae (100% effectiveness) after a 24-hour incubation period at 37°C . Biochemical studies support the idea of an anti-microtubule mode of action of benzimidazole compounds .
Biochemical Pathways
The compound affects the biochemical pathways related to oxidative stress induced by the parasites. The antioxidant activity of the compound was elucidated in vitro against stable free radicals DPPH and ABTS, as well as iron-induced oxidative damage in model systems containing biologically relevant molecules lecithin and deoxyribose . The compound is capable of reacting with various free radicals, through several possible reaction pathways – HAT in nonpolar medium, SPLET in polar medium, and RAF in both media .
Pharmacokinetics
Benzimidazole derivatives have been reported to have outstanding bioavailability, safety, and stability profiles .
Result of Action
The result of the compound’s action is the eradication of the parasitic larvae, leading to the alleviation of the parasitic infection . Additionally, it exhibits antioxidant activity, which can help mitigate the oxidative stress induced by the parasites .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the compound’s antiparasitic activity was studied in vitro at a temperature of 37°C . .
Zukünftige Richtungen
Benzimidazole and its derivatives have shown promise in the field of cancer therapeutics . They have been used in the development of new classes of anticancer drugs . The synthesis of benzimidazole has garnered the attention of medicinal chemists and biologists due to its remarkable medicinal and pharmacological properties .
Eigenschaften
IUPAC Name |
3-(1H-benzimidazol-2-yl)propan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3/c11-7-3-6-10-12-8-4-1-2-5-9(8)13-10/h1-2,4-5H,3,6-7,11H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQJGVSXDQPGNMO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)CCCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50364861 | |
| Record name | 1H-Benzimidazole-2-propanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50364861 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
42784-26-9 | |
| Record name | 1H-Benzimidazole-2-propanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50364861 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(1H-1,3-benzodiazol-2-yl)propan-1-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details











Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



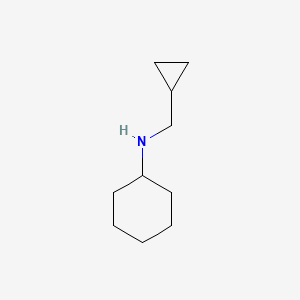

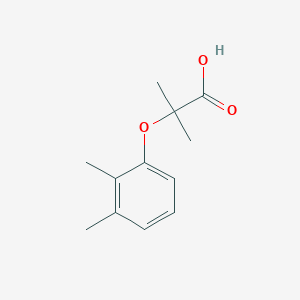
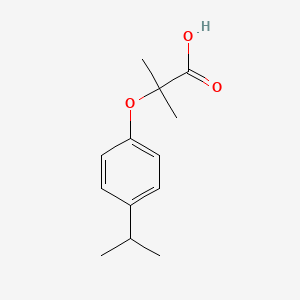
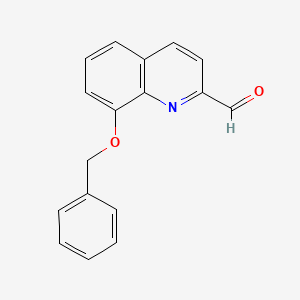
![5-amino-1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B1270945.png)

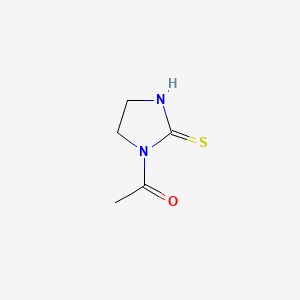


![2-Amino-5-nitro-benzo[de]isoquinoline-1,3-dione](/img/structure/B1270953.png)

